molecular formula C14H8BrFN2O2 B6225708 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide CAS No. 2770359-51-6

4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide

Cat. No. B6225708
CAS RN: 2770359-51-6
M. Wt: 335.1
InChI Key:
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Description

4-Bromo-2-(4-cyano-3-fluorophenoxy)benzamide (BCF) is an organic compound consisting of a benzamide and a bromo-fluoro-cyano phenoxy group. It is a small molecule that has been studied extensively in the field of organic chemistry. BCF has been used in a variety of research applications, and has been shown to have a number of biochemical and physiological effects.

Scientific Research Applications

4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide has been used in a variety of scientific research applications. It has been used as a model compound for studying the mechanism of action of other organic compounds. It has also been used as a model compound for studying the biochemistry and physiology of various organisms. In addition, 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide has been used to study the biodegradation of organic compounds, as well as the synthesis of novel organic compounds.

Mechanism of Action

The mechanism of action of 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide is not well understood. However, it is believed that 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide binds to certain proteins in the body, which results in the modulation of various biochemical and physiological processes. The exact mechanism by which 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide binds to proteins is not yet known.
Biochemical and Physiological Effects
4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. In addition, 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide has been shown to have an anti-cancer effect, as well as to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it is a small molecule, which makes it easier to study in the laboratory. One limitation is that it is not very stable, and can degrade over time.

Future Directions

There are several potential future directions for research involving 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide. One potential direction is to further study the mechanism of action of 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide, in order to better understand how it binds to proteins and modulates biochemical and physiological processes. Another potential direction is to study the potential therapeutic applications of 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide, such as its use as an anti-cancer agent or as an anti-inflammatory. Finally, further research could be done to explore the potential for 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide to be used in the synthesis of novel organic compounds.

Synthesis Methods

4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide is typically synthesized from 4-bromo-2-chlorophenol and 4-cyano-3-fluorophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a catalyst, such as palladium chloride. The reaction proceeds via a nucleophilic aromatic substitution, where the chlorine atom of the 4-bromo-2-chlorophenol is replaced by the cyano group of the 4-cyano-3-fluorophenol. The reaction is typically carried out in an aqueous solution and yields a white solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide involves the reaction of 4-bromo-2-hydroxybenzoic acid with 4-cyano-3-fluorophenol in the presence of a coupling agent to form 4-bromo-2-(4-cyano-3-fluorophenoxy)benzoic acid. This intermediate is then converted to the final product through amide formation with benzoyl chloride.", "Starting Materials": [ "4-bromo-2-hydroxybenzoic acid", "4-cyano-3-fluorophenol", "coupling agent", "benzoyl chloride" ], "Reaction": [ "Step 1: 4-bromo-2-hydroxybenzoic acid is reacted with a coupling agent (e.g. EDC, DCC) and 4-cyano-3-fluorophenol in a suitable solvent (e.g. DMF, DMSO) to form 4-bromo-2-(4-cyano-3-fluorophenoxy)benzoic acid.", "Step 2: The intermediate 4-bromo-2-(4-cyano-3-fluorophenoxy)benzoic acid is then reacted with benzoyl chloride in the presence of a base (e.g. triethylamine) to form 4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide.", "Step 3: The final product is isolated and purified through standard techniques such as filtration, washing, and recrystallization." ] }

CAS RN

2770359-51-6

Product Name

4-bromo-2-(4-cyano-3-fluorophenoxy)benzamide

Molecular Formula

C14H8BrFN2O2

Molecular Weight

335.1

Purity

95

Origin of Product

United States

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